molecular formula C9H8BrClO2 B2854327 Benzenepropanoic acid, 5-bromo-2-chloro- CAS No. 1261609-54-4

Benzenepropanoic acid, 5-bromo-2-chloro-

Cat. No. B2854327
CAS RN: 1261609-54-4
M. Wt: 263.52
InChI Key: JINIALCVQGYICP-UHFFFAOYSA-N
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Description

“Benzenepropanoic acid, 5-bromo-2-chloro-” is also known as “5-Bromo-2-chlorobenzoic acid”. It is an organic compound with the molecular formula C7H4BrClO2 . This compound is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor . It is used in the technical field of organic synthesis .


Synthesis Analysis

The synthesis of “5-Bromo-2-chlorobenzoic acid” involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . A catalyst is added in the reaction process to inhibit the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of a simple process, cheap and easily-obtained raw materials, low cost, and high yield .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chlorobenzoic acid” is represented by the formula C7H4BrClO2 . It has an average mass of 235.462 Da and a monoisotopic mass of 233.908310 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-chlorobenzoic acid” include a monobromination reaction carried out in an NBS/sulfuric acid system . The reaction process also involves the addition of a catalyst to inhibit the generation of 4-bromo-2-chlorobenzoic acid .


Physical And Chemical Properties Analysis

“5-Bromo-2-chlorobenzoic acid” has a molecular formula of C7H4BrClO2, an average mass of 235.462 Da, and a monoisotopic mass of 233.908310 Da . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Industrial Process Scale-Up

This compound has been used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Homogeneity Evaluation of Organic Powder

“5-Bromo-2-chlorobenzoic acid” was used to evaluate the homogeneity of organic powder . This application is important in the field of materials science where the uniformity of a material’s properties can significantly impact its performance.

Production of Deuteriobenzoic Acid

It can be used to produce 2-chloro-5-deuteriobenzoic acid . Deuteriobenzoic acid is a type of deuterated compound, which are commonly used in nuclear magnetic resonance (NMR) spectroscopy for the study of molecular structures and dynamics.

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “3-(5’-Bromo-2’-chlorophenyl)propionic acid” could potentially be used in the synthesis of these borinic acid derivatives.

Potential Use in Cross-Coupling Reactions

Borinic acids, which could potentially be synthesized from “3-(5’-Bromo-2’-chlorophenyl)propionic acid”, have been used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are widely used in the synthesis of various organic compounds.

Safety and Hazards

“5-Bromo-2-chlorobenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(5-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINIALCVQGYICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-chlorophenyl)propanoic acid

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